crystal structure and molecular geometry of 3-bromo-1,10-phenanthroline-5,6-dione
crystal structure and molecular geometry of 3-bromo-1,10-phenanthroline-5,6-dione
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 3-bromo-1,10-phenanthroline-5,6-dione for Researchers and Drug Development Professionals
Introduction: The Significance of Substituted 1,10-Phenanthroline-5,6-diones
1,10-phenanthroline and its derivatives represent a cornerstone in coordination chemistry, prized for their rigid, planar structure and potent metal-chelating capabilities.[1] The introduction of a dione functionality at the 5 and 6 positions transforms the 1,10-phenanthroline scaffold into a versatile building block, opening avenues for further chemical modifications and applications. These phenanthroline-5,6-dione systems are not only pivotal in the synthesis of novel heterocyclic compounds but also exhibit a wide array of biological activities, including antifungal and anticancer properties.[2][3] The strategic placement of a bromine atom at the 3-position introduces a reactive handle for cross-coupling reactions, enabling the synthesis of a diverse library of functionalized molecules for applications in materials science and drug discovery.[4] This guide provides a detailed exploration of the synthesis, crystal structure, and molecular geometry of 3-bromo-1,10-phenanthroline-5,6-dione, offering insights for researchers in organic synthesis and medicinal chemistry.
Synthesis of 3-bromo-1,10-phenanthroline-5,6-dione
The synthesis of 3-bromo-1,10-phenanthroline-5,6-dione can be achieved through a multi-step process, starting from the readily available 1,10-phenanthroline. The synthetic strategy involves the initial oxidation of the 5,6-positions to form the dione, followed by selective bromination.
Experimental Protocol: A Plausible Synthetic Route
The following protocol is a synthesized procedure based on established methods for the synthesis of related phenanthroline-5,6-dione derivatives.[1]
Step 1: Synthesis of 1,10-phenanthroline-5,6-dione
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To a stirred mixture of 1,10-phenanthroline, potassium bromide, and concentrated sulfuric acid, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature.
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The reaction mixture is then heated and refluxed to drive the oxidation reaction to completion.
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Upon cooling, the reaction mixture is carefully poured onto ice, and the pH is adjusted to 5 with an aqueous sodium hydroxide solution.
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The resulting precipitate, 1,10-phenanthroline-5,6-dione, is collected by filtration, washed with water, and dried.
Step 2: Bromination of 1,10-phenanthroline-5,6-dione
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1,10-phenanthroline-5,6-dione is dissolved in a suitable solvent, such as a mixture of sulfuric acid and nitric acid.
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Potassium bromide is added to the solution, which leads to the in situ generation of bromine.
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The reaction is stirred at an elevated temperature to facilitate the electrophilic bromination at the 3-position.
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After the reaction is complete, the mixture is cooled and neutralized.
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The crude 3-bromo-1,10-phenanthroline-5,6-dione is then purified by column chromatography to yield the final product.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 3-bromo-1,10-phenanthroline-5,6-dione.
Crystal Structure and Molecular Geometry
The 1,10-phenanthroline core is a planar system due to the fused aromatic rings. The introduction of the dione functionality at the 5,6-positions introduces sp² hybridized carbon and oxygen atoms, which also lie in the plane of the aromatic system. The bromine atom at the 3-position is expected to cause minimal distortion to the overall planarity of the molecule.
Predicted Crystallographic Data and Molecular Parameters
Based on the known structure of 1,10-phenanthroline-5,6-dione and other substituted phenanthrolines, the following parameters for 3-bromo-1,10-phenanthroline-5,6-dione can be predicted.
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for planar aromatic molecules. |
| Space Group | P2₁/c or similar centrosymmetric | The molecule itself is not chiral, making a centrosymmetric space group likely. |
| Key Bond Lengths (Å) | C-Br: ~1.90, C=O: ~1.22, C-N: ~1.34 | The C-Br bond length is typical for a bromine atom attached to an aromatic ring. The C=O and C-N bond lengths are characteristic of a dione and a pyridine-like ring, respectively. |
| Key Bond Angles (°) | C-C-Br: ~120, O=C-C: ~120 | The bond angles around the sp² hybridized carbons of the aromatic ring and the dione functionality are expected to be close to 120°. |
| Intermolecular Interactions | π-π stacking, Halogen bonding | The planar nature of the molecule will likely lead to significant π-π stacking interactions in the solid state. The presence of the bromine atom may also facilitate halogen bonding, influencing the crystal packing. |
Molecular Structure Diagram
Caption: Key features of the 3-bromo-1,10-phenanthroline-5,6-dione molecule.
Spectroscopic Characterization
The structural features of 3-bromo-1,10-phenanthroline-5,6-dione can be confirmed using various spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a set of signals in the aromatic region (typically δ 7.5-9.5 ppm). The bromine atom at the 3-position will influence the chemical shifts of the adjacent protons.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons and the carbonyl carbons of the dione group (typically δ 170-180 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the dione moiety (around 1680-1700 cm⁻¹). Vibrations associated with the aromatic C=C and C=N bonds will also be present.
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Mass Spectrometry: The molecular weight of the compound (289.08 g/mol for C₁₂H₅BrN₂O₂) can be confirmed by mass spectrometry.[6] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a characteristic feature in the mass spectrum.
Applications in Drug Development
Derivatives of 1,10-phenanthroline-5,6-dione have shown significant promise in the field of drug development.[7] The parent compound and its metal complexes have demonstrated potent antifungal and anticancer activities.[2][3] More recently, these compounds have been investigated for their anthelmintic properties against parasitic worms like Schistosoma mansoni.[8]
The presence of the bromine atom in 3-bromo-1,10-phenanthroline-5,6-dione serves as a valuable synthetic handle for creating a diverse range of derivatives through cross-coupling reactions.[4] This allows for the systematic modification of the molecule to optimize its biological activity, selectivity, and pharmacokinetic properties. The dione functionality can also be a site for further chemical transformations, adding to the molecular diversity that can be explored in drug discovery programs.
Conclusion
3-bromo-1,10-phenanthroline-5,6-dione is a highly functionalized heterocyclic compound with significant potential in both synthetic chemistry and drug development. While a definitive crystal structure remains to be published, its molecular geometry can be reliably predicted based on the well-characterized parent molecule. The synthetic accessibility of this compound, coupled with the reactive handles provided by the bromine atom and the dione moiety, makes it an attractive scaffold for the development of novel therapeutic agents and advanced materials. Further research into the crystallographic and biological properties of this molecule and its derivatives is warranted to fully unlock its potential.
References
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The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior. (n.d.). PMC. Retrieved from [Link]
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Synthesis of Poly(1,10-phenanthroline-5,6-diyl)s Having a π-Stacked Helical Conformation. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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3-Bromo-1,10-phenanthroline | C12H7BrN2 | CID 10887632. (n.d.). PubChem. Retrieved from [Link]
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Phenanthrolines decorated with branched lipophilic chains and their yellow emitting heteroleptic iridium(III) complexes: Synthes. (2023, December 3). ScienceDirect. Retrieved from [Link]
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Synthesis and Electrochemical and Spectroscopic Characterization of 4,7-diamino-1,10-phenanthrolines and Their Precursors. (2019, November 8). ResearchGate. Retrieved from [Link]
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3-Bromo-1,10-phenanthroline. (2024, April 10). ChemBK. Retrieved from [Link]
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Some possible transformations of the 1,10-phenanthroline-5,6-dione ligand. (n.d.). ResearchGate. Retrieved from [Link]
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Derivatives of 1,10-Phenanthroline-5,6-quinone. (n.d.). Semantic Scholar. Retrieved from [Link]
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1,10-Phenanthroline-5,6-Dione–Based Compounds Are Effective in Disturbing Crucial Physiological Events of Phialophora verrucosa. (n.d.). PMC. Retrieved from [Link]
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